molecular formula C6H11IO2 B1600798 Ethyl 2-iodo-2-methylpropionate CAS No. 7425-55-0

Ethyl 2-iodo-2-methylpropionate

Cat. No.: B1600798
CAS No.: 7425-55-0
M. Wt: 242.05 g/mol
InChI Key: AYVTVRNTNCEPSH-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-2-methylpropionate is a useful research compound. Its molecular formula is C6H11IO2 and its molecular weight is 242.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Controlled/Living Radical Polymerization

Ethyl 2-iodo-2-methylpropionate has been utilized in the controlled/living radical polymerization of vinyl acetate. Using alkyl iodides as transfer agents, this method allows for the synthesis of poly(vinyl acetate) with predetermined molecular weights and relatively low polydispersity, making it significant in polymer science (Iovu & Matyjaszewski, 2003).

Hydrolysis of Ethyl Esters

The compound plays a role in understanding the alkaline hydrolysis of ethyl esters of polar substituted 2-methylpropionic acids in water. This research provides insights into the interaction between polar substituents and hydrophobic solvation in solutions, which is crucial in the field of organic chemistry and solution dynamics (Schmeer, Riembauer, & Barthel, 1990).

Potential Anti-inflammatory and Antidyslipidemic Applications

Studies have explored the synthesis and crystal structure of derivatives of this compound, such as ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, for potential bioactivity as analgesic and antidyslipidemic agents. This research is particularly relevant in medicinal chemistry for developing new therapeutic agents (Navarrete-Vázquez et al., 2011).

Pharmacological Studies

This compound-related compounds have been studied for their pharmacological properties, such as hypolipemic activity. These studies contribute to understanding the drug's mechanism of action and potential therapeutic applications (Metz et al., 1977).

Biochemistry and Molecular Biology

Research has been conducted on the effect of compounds like this compound on biochemical processes such as the hepatic concentrations of citric acid cycle intermediates and malonyl-CoA in rats. This is significant for understanding the biochemical pathways influenced by these compounds (Voltti & Hassinen, 1981).

Properties

IUPAC Name

ethyl 2-iodo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVTVRNTNCEPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461658
Record name Propanoic acid, 2-iodo-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7425-55-0
Record name Propanoic acid, 2-iodo-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Iodo-2-methylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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